METHYL 2-(4-{(Z)-1-[(2-FURYLMETHYL)AMINO]ETHYLIDENE}-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE
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Overview
Description
METHYL 2-(4-{(Z)-1-[(2-FURYLMETHYL)AMINO]ETHYLIDENE}-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(4-{(Z)-1-[(2-FURYLMETHYL)AMINO]ETHYLIDENE}-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a hydrazine derivative to form the pyrazole ring. This is followed by the introduction of the phenyl group and the esterification of the carboxylic acid group to form the final product. Reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and reaction time, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(4-{(Z)-1-[(2-FURYLMETHYL)AMINO]ETHYLIDENE}-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and properties.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-(4-{(Z)-1-[(2-FURYLMETHYL)AMINO]ETHYLIDENE}-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents on the pyrazole ring. Examples include:
- METHYL 2-(4-{(Z)-1-[(2-THIENYLMETHYL)AMINO]ETHYLIDENE}-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE
- METHYL 2-(4-{(Z)-1-[(2-PYRIDYLMETHYL)AMINO]ETHYLIDENE}-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE
Uniqueness
The uniqueness of METHYL 2-(4-{(Z)-1-[(2-FURYLMETHYL)AMINO]ETHYLIDENE}-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[4-[N-(furan-2-ylmethyl)-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13(20-12-15-9-6-10-26-15)18-16(11-17(23)25-2)21-22(19(18)24)14-7-4-3-5-8-14/h3-10,21H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDOSFDRMOYUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CO1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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